molecular formula C25H24N2O2 B2637931 (2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide CAS No. 297145-99-4

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2637931
CAS No.: 297145-99-4
M. Wt: 384.479
InChI Key: HPKCDMXQZZMVCA-NKFKGCMQSA-N
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Description

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a formamido group, a phenyl group, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as amide bond formation, aromatic substitution, and enamine formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-19-12-14-22(15-13-19)24(28)27-23(18-21-10-6-3-7-11-21)25(29)26-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,26,29)(H,27,28)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCDMXQZZMVCA-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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